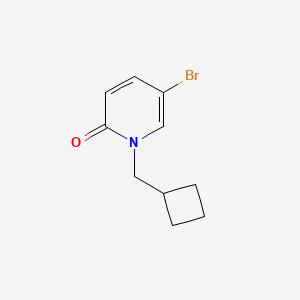

![molecular formula C22H18N2O3 B3034247 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-68-5](/img/structure/B3034247.png)

2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Übersicht

Beschreibung

The compound 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a derivative of the chromene family, which is a class of heterocyclic compounds known for their simple structure and significant biological activities. Chromene derivatives have been the subject of extensive research due to their potential therapeutic applications and their interesting chemical properties .

Synthesis Analysis

The synthesis of chromene derivatives, including 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, typically involves multicomponent reactions that allow for the efficient assembly of complex structures from simpler starting materials. For instance, a one-pot three-component coupling reaction using aromatic aldehydes, malononitrile, and dimethoxy phenol has been developed, which is an environmentally benign protocol . Another approach involves an electrocatalytic multicomponent assembling process that yields chromene derivatives under mild conditions . Additionally, organocatalyzed synthesis has been employed to create chromene derivatives with moderate enantioselectivity .

Molecular Structure Analysis

The molecular structure of chromene derivatives is often confirmed through various spectroscopic methods and, in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined to be monoclinic with specific cell parameters, and the structure was found to be stabilized by hydrogen bonds and π interactions . Similarly, the structure of 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile was confirmed by IR and 1H NMR spectra and its crystallography data provided .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including Knoevenagel condensation, Michael addition, and cyclization. These reactions are often facilitated by catalysts such as DABCO or KF-montmorillonite, and can be performed under conditions ranging from conventional heating to microwave-assisted synthesis . The introduction of substituents, such as fluorine atoms, can significantly alter the biological activity of the chromene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. The presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in further chemical transformations . The crystallographic data provide insights into the solid-state properties, such as crystal packing and intermolecular interactions, which can influence the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

- Synthesis Process : This compound is synthesized through a reaction involving 2-(3,4-dimethoxybenzylidene)-1-tetralone and malononitrile in DMF in the presence of KF-montmorillonite. This process confirms its structure through IR and 1H NMR spectra analysis (Zhuang et al., 2006).

- Crystal Structure : The crystal structure of this compound is characterized as monoclinic, with specific dimensions and properties, contributing to its unique molecular arrangement and potential functionalities (Zhuang et al., 2006).

Chemical Properties and Reactions

- Derivative Synthesis : Novel substituted derivatives of this compound have been synthesized by condensation with different halogen derivatives, indicating its versatility in chemical reactions and potential for creating a variety of bioactive compounds (Ju liu et al., 2019).

- Green Chemistry Applications : Utilization in green chemistry has been demonstrated, where this compound is used in one-pot, three-component reactions with aromatic aldehydes, malononitrile, and phenols, showing its potential in sustainable and environmentally friendly chemical processes (A. El-Maghraby, 2014).

Biological and Antimicrobial Effects

- Antimicrobial Effects : Studies have shown that derivatives of 2-amino-tetrahydro-4H-chromene-3-carbonitrile exhibit antibacterial activity against several bacterial strains, highlighting its potential in the development of new antibacterial drugs (Moshafi et al., 2016).

Molecular Interactions and Docking Studies

- Docking Studies : Research on the docking simulation of this compound in protein kinase active sites demonstrates its potential in cancer treatment, with some derivatives showing activity against specific tumor cell lines (Bazureau Jean Pierre et al., 2017).

Synthesis of Complex Structures

- Complex Structure Formation : The compound's ability to form more complex structures, such as benzo[h]chromene and diaza-benzo[a]anthracene derivatives, has been explored, suggesting its utility in synthesizing structurally diverse and potentially bioactive molecules (F. El-Mariah, 2007).

Eigenschaften

IUPAC Name |

2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c1-25-18-10-8-14(11-19(18)26-2)20-16-9-7-13-5-3-4-6-15(13)21(16)27-22(24)17(20)12-23/h3-11,20H,24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWQQQGBNHKOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801156741 | |

| Record name | 2-Amino-4-(3,4-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |

CAS RN |

149550-68-5 | |

| Record name | 2-Amino-4-(3,4-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149550-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(3,4-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)

![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)

![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)

![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)

![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)